N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3S/c18-13-6-7-16(15(19)12-13)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLHYTGIQGWGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-phenylpiperazine in the presence of a suitable carbothioamide reagent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The carbothioamide (–NH–C(=S)–) group demonstrates nucleophilic reactivity. In studies of analogous piperazine carbothioamides, this site undergoes substitution with electrophiles such as isocyanates or chloroacetyl chloride. For example:
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Reaction with 1-isocyanato-4-nitrobenzene in tetrahydrofuran (THF) under reflux yields urea derivatives through thiourea-to-urea conversion .
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Substitution with chloroacetyl chloride in dichloromethane produces thioether-linked derivatives, leveraging the sulfur atom’s nucleophilicity .
Key Conditions :
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Solvents: THF, dichloromethane
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Catalysts: Triethylamine (for deprotonation)
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Temperature: Reflux (60–80°C)
Piperazine Ring Functionalization
The piperazine ring participates in alkylation and acylation reactions. Structural analogs show:
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Alkylation with methyl iodide or benzyl bromide at the secondary amine sites, forming quaternary ammonium salts .
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Acylation with acetic anhydride or benzoyl chloride, generating N-acylated derivatives.
Representative Reaction :
Note: Steric hindrance from the 4-phenyl group may slow kinetics compared to unsubstituted piperazines .
Oxidation of the Thioamide Group
The thioamide sulfur is susceptible to oxidation:
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Treatment with hydrogen peroxide (HO) in acetic acid converts the thioamide (–C(=S)–) to a carbonyl group (–C(=O)–), forming the corresponding carboxamide.
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Stronger oxidants like KMnO in acidic conditions yield sulfonic acid derivatives .
Product Stability : Carboxamides derived from oxidation exhibit enhanced hydrolytic stability compared to thioamides.
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms heterocyclic systems:
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Reaction with POCl promotes cyclization to thiazole or thiadiazole rings, depending on auxiliary substituents .
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Microwave-assisted cyclization with ethylenediamine generates bicyclic piperazine-thiazolidinone hybrids .
Optimized Protocol :
Halogen Exchange Reactions
The 4-chloro-2-fluorophenyl group participates in aromatic substitution:
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Chlorine displacement with morpholine or piperidine in DMSO at 120°C .
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Fluorine retention : The electron-withdrawing fluorine atom resists nucleophilic substitution under standard conditions .
Comparative Reactivity Insights
Scientific Research Applications
Pharmaceutical Development
N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is being investigated for its potential as a therapeutic agent. Its structural similarity to other piperazine derivatives, which are known for their pharmacological properties, makes it a candidate for drug development targeting various diseases, including cancer and infections.
Case Study: Anticancer Activity
Research has indicated that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may also possess anticancer properties .
The compound is being evaluated for antimicrobial and anti-inflammatory activities. Piperazine derivatives have shown promise in inhibiting bacterial growth and reducing inflammation, making this compound relevant in the development of new antibiotics and anti-inflammatory drugs.
Table 1: Biological Activities of Piperazine Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various piperazine derivatives | Inhibition of bacterial growth |
| Anticancer | N-(4-chloro-2-fluorophenyl) derivatives | Cytotoxic effects on cancer cells |
| Anti-inflammatory | Piperazine-based compounds | Reduction in inflammatory markers |
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules for research purposes.
Synthetic Routes:
The synthesis typically involves the reaction of 4-chloro-2-fluoroaniline with phenylpiperazine under controlled conditions, often utilizing solvents like dichloromethane.
Material Science
This compound can be utilized in the development of novel materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysts or as a stabilizer in polymer formulations.
Agricultural Chemicals
Given its potential biological activity, this compound may be explored as a pesticide or herbicide. The ability to inhibit specific biological pathways could lead to the development of targeted agricultural chemicals that minimize environmental impact.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
N-(4-Fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
- Structure : Replaces the 4-chloro-2-fluorophenyl group with a 4-fluorophenyl moiety and introduces a 4-methoxyphenyl piperazine.
- This compound’s solubility in polar solvents is likely higher .
N-(3-Chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
- Structure : Features a 3-chloro-2-methylphenyl group and a 4-hydroxyphenyl piperazine.
- Activity : The hydroxyl group may enable hydrogen bonding, enhancing interactions with biological targets. This structural variation has shown moderate antibacterial activity in related carbothioamides .
N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- Structure : Substitutes the 4-chloro-2-fluorophenyl with a 4-bromophenyl group and a 3-trifluoromethylphenyl piperazine.
- Crystallography : The piperazine ring adopts a chair conformation, a common feature in carbothioamides that stabilizes intermolecular interactions .
Adamantane-Isothiourea Hybrid Derivatives
- Example : N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide.
- Activity: Adamantane hybrids exhibit dual antimicrobial and hypoglycemic effects.
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Gaps
- Structural Insights : Piperazine rings in carbothioamides predominantly adopt chair conformations, stabilizing crystal packing and ligand-receptor interactions .
- Activity Trends : Chloro-fluoro substituents balance lipophilicity and polarity, optimizing bioavailability and target engagement .
- Unresolved Questions: Limited data exist on the target compound’s specific biological targets and toxicity profile. Further in vitro and in vivo studies are needed.
Biological Activity
N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a phenyl group, along with a carbothioamide functional group. Its structure is crucial for understanding its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoroaniline with phenylpiperazine in the presence of appropriate carbothioamide reagents. The reaction conditions often include solvents like dichloromethane or ethanol under reflux conditions to ensure complete conversion to the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity and growth inhibition.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 0.39 | Apoptosis induction |
| This compound | A549 | 0.46 | Cell cycle arrest |
The compound exhibited an IC50 value of approximately 0.39 µM against MCF7 cells, indicating potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that piperazine derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation and modulate signaling pathways associated with cancer progression. Molecular docking studies suggest that it can bind to DNA and topoisomerase II, disrupting cancer cell replication processes .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, particularly MCF7 and A549, which are commonly used models for breast and lung cancer, respectively .
- Antimicrobial Evaluation : A series of derivatives were tested against various bacterial strains, showing that modifications in the piperazine scaffold could enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Piperazine Ring Formation : React 1,2-diamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃) to form the piperazine core .
Substitution Reactions : Introduce the 4-chloro-2-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
Carbothioamide Functionalization : Treat the intermediate with thiophosgene or thiourea derivatives to install the carbothioamide group .
Purification is achieved via column chromatography or recrystallization from ethanol/CHCl₃ mixtures .
Q. How is the compound characterized structurally?
- Methodological Answer : Routine characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent environments and purity .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]⁺ peaks) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, S, Cl, F) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Slow evaporation of CHCl₃:EtOH (1:1 v/v) at room temperature yields high-purity single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic disorder in the compound’s structure be resolved?
- Methodological Answer : Use SHELXL refinement tools (e.g.,
SADI,SIMU, andDELUconstraints) to model disordered atoms (e.g., CF₃ groups). Partial occupancy refinement and anisotropic displacement parameters improve accuracy . For example, resolved C25-bound CF₃ disorder with a site-occupancy factor of 0.716(3).
Q. What strategies address contradictions in solubility data across studies?
- Methodological Answer : Discrepancies (e.g., vs. other reports) arise from solvent polarity, temperature, and measurement techniques. To reconcile:
Perform van’t Hoff analysis to assess temperature dependence.
Use HPLC-UV or gravimetric methods for consistent quantification .
Compare solubility parameters (Hansen or Hildebrand) to identify solvent compatibility .
Q. How does the compound’s substitution pattern influence biological activity?
- Methodological Answer :
- Fluorine Effects : The 4-chloro-2-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane penetration .
- Piperazine-Carbothioamide Core : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes (e.g., bacterial PPTases in ).
- Structure-Activity Relationship (SAR) : Test analogs with varied substituents (e.g., replacing phenyl with pyridinyl) via in vitro enzymatic assays (IC₅₀ determination) .
Q. What crystallographic software is recommended for refining its complex structures?
- Methodological Answer : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule crystallography. For macromolecular interactions (e.g., protein-ligand complexes), use PHENIX with SHELXPRO as an interface .
Q. How can in vitro antimicrobial activity be rigorously evaluated?
- Methodological Answer :
Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
Time-Kill Kinetics : Monitor bactericidal effects at sublethal doses (e.g., 0.5×MIC) to assess metabolite attenuation (as in ).
Resistance Profiling : Perform chemical genetic studies (e.g., efflux pump knockout strains) to identify resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
